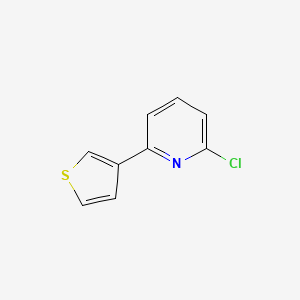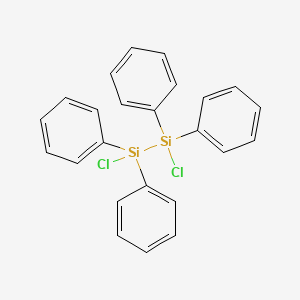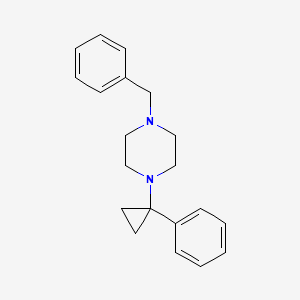
1-Benzyl-4-(1-phenylcyclopropyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4-(1-phenylcyclopropyl)piperazine is a synthetic compound belonging to the piperazine class It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperazine ring and a phenylcyclopropyl group attached to the fourth position of the piperazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine typically involves the reaction of piperazine with benzyl chloride and 1-phenylcyclopropylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under controlled temperature conditions. The process involves the following steps:
- Dissolution of piperazine in ethanol.
- Addition of benzyl chloride to the solution with continuous stirring.
- Introduction of 1-phenylcyclopropylamine to the reaction mixture.
- Maintenance of the reaction temperature at around 65°C.
- Isolation and purification of the product through crystallization and filtration.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with advanced purification techniques such as distillation and chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions: 1-Benzyl-4-(1-phenylcyclopropyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Halogens, electrophiles; presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with halogen or other electrophilic groups.
科学的研究の応用
1-Benzyl-4-(1-phenylcyclopropyl)piperazine has found applications in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, leading to modulation of neurotransmitter levels in the brain. This interaction results in various physiological and pharmacological effects, including stimulation and mood enhancement.
類似化合物との比較
1-Benzylpiperazine: Shares the benzyl group but lacks the phenylcyclopropyl group.
1-Phenylpiperazine: Contains the phenyl group but lacks the benzyl and cyclopropyl groups.
1-(3-Chlorophenyl)piperazine: Contains a chlorophenyl group instead of the phenylcyclopropyl group.
Uniqueness: 1-Benzyl-4-(1-phenylcyclopropyl)piperazine is unique due to the presence of both benzyl and phenylcyclopropyl groups, which confer distinct chemical and pharmacological properties. This combination of functional groups enhances its potential for diverse applications in research and industry.
特性
分子式 |
C20H24N2 |
|---|---|
分子量 |
292.4 g/mol |
IUPAC名 |
1-benzyl-4-(1-phenylcyclopropyl)piperazine |
InChI |
InChI=1S/C20H24N2/c1-3-7-18(8-4-1)17-21-13-15-22(16-14-21)20(11-12-20)19-9-5-2-6-10-19/h1-10H,11-17H2 |
InChIキー |
VREIXSOUYLTXNJ-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=CC=CC=C2)N3CCN(CC3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S,4aR,7S,7aR,12bS,13S)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol](/img/structure/B13435337.png)

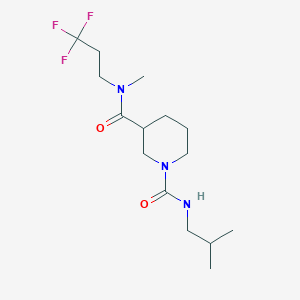
![Methyl (2E)-3-ethyl-5-[(2R,3S)-3-ethyl-3-methyl-2-oxiranyl]-2-pentenoate](/img/structure/B13435361.png)
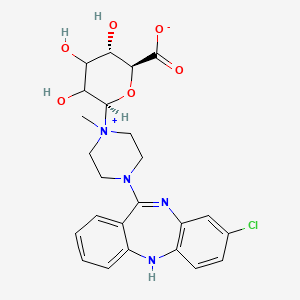
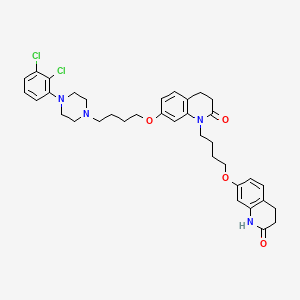
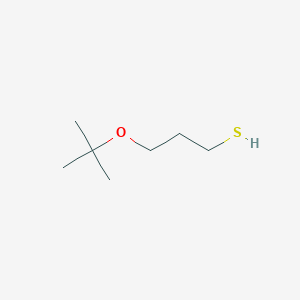
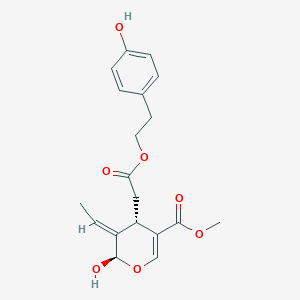
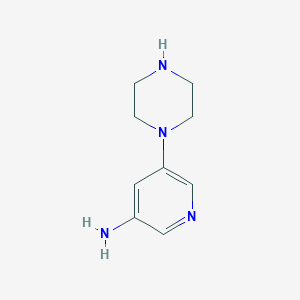
![2-[4-[5-[1-(2,5-disulfophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonic acid](/img/structure/B13435417.png)
![10-Oxa-5,7,13,17,18,21-hexazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene](/img/structure/B13435418.png)
